solubility of rac Metanephrine-d3 Hydrochloride in methanol
solubility of rac Metanephrine-d3 Hydrochloride in methanol
An In-Depth Technical Guide to the Solubility of rac-Metanephrine-d3 Hydrochloride in Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of rac-Metanephrine-d3 Hydrochloride in methanol, a critical parameter for its application as an internal standard in biomedical and clinical research. While specific quantitative solubility limits are not extensively published, this document synthesizes available data from analytical methodologies to establish a functional understanding of its solubility. We present the fundamental physicochemical properties of the molecule, detail a robust protocol for the preparation of methanolic stock solutions, and provide a model workflow for the experimental determination of its solubility limit. This guide is designed to equip researchers with the technical expertise and practical insights required for the accurate and effective use of this compound in a laboratory setting.
Introduction: The Significance of a Deuterated Standard
rac-Metanephrine-d3 Hydrochloride is the deuterated analog of metanephrine, a metabolite of the hormone epinephrine. In clinical and pharmacological research, particularly in studies involving the diagnosis of pheochromocytoma and paraganglioma, the accurate quantification of metanephrines is paramount. The use of stable isotope-labeled internal standards, such as rac-Metanephrine-d3 Hydrochloride, is the gold standard in mass spectrometry-based analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] Its structure, being nearly identical to the endogenous analyte, allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects.
The choice of solvent for preparing stock and working standards is a foundational step in any quantitative analysis. Methanol is a common solvent in these applications due to its polarity, volatility, and miscibility with aqueous and organic mobile phases used in chromatography.[3][4] Therefore, a thorough understanding of the solubility of rac-Metanephrine-d3 Hydrochloride in methanol is not merely an academic exercise but a practical necessity for ensuring the accuracy, precision, and reliability of experimental results.
Physicochemical Properties of rac-Metanephrine-d3 Hydrochloride
The solubility of a compound is governed by its molecular structure and physical properties. rac-Metanephrine-d3 Hydrochloride is a hydrochloride salt, a formulation choice that significantly enhances the aqueous solubility of the parent amine. Its key properties are summarized below.
| Property | Value | Source |
| Chemical Name | 4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride | [5] |
| Synonyms | Metadrenaline-d3 Hydrochloride | [6] |
| CAS Number | 1215507-88-2 | [5][6] |
| Molecular Formula | C₁₀H₁₃D₃ClNO₃ | [6] |
| Molecular Weight | 236.71 g/mol | [5][6] |
| Form | Typically supplied as a crystalline solid or neat powder. | [7] |
| Storage Conditions | -20°C is recommended for long-term stability. | [5][8] |
The presence of hydroxyl, methoxy, and a secondary amine group, combined with its form as a hydrochloride salt, suggests good solubility in polar protic solvents like methanol.
Solubility Profile in Methanol: A Practical Assessment
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Use in Certified Reference Materials: Certified reference materials of (±)-Metanephrine-D3 are commercially available as solutions in methanol at concentrations of 100 µg/mL. This directly confirms its solubility and stability in methanol at this concentration.
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Application in Analytical Protocols: Numerous validated clinical chemistry methods describe the preparation of internal standard solutions of metanephrine-d3 in methanol. For instance, a working internal standard solution was prepared at 4 ng/mL in methanol for a HILIC LC-MS/MS assay.[1] Other methods use methanol or ammoniacal methanol to elute metanephrines from solid-phase extraction (SPE) columns, demonstrating that methanol is an effective solvent for this class of molecules.[2][9]
Based on these applications, it is evident that rac-Metanephrine-d3 Hydrochloride is sufficiently soluble in methanol for virtually all standard analytical applications , which typically require stock solutions in the low µg/mL to mg/mL range.
Protocol for Preparation of a Methanolic Stock Solution
This protocol provides a step-by-step methodology for preparing an accurate 1 mg/mL primary stock solution of rac-Metanephrine-d3 Hydrochloride in methanol.
Materials:
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rac-Metanephrine-d3 Hydrochloride (neat solid)
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High-purity Methanol (LC-MS grade or equivalent)
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Calibrated analytical balance (readable to at least 0.01 mg)
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Volumetric flask, Class A (e.g., 10 mL)
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Amber glass vial with a PTFE-lined cap for storage
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Sonicator bath
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Pipettes and sterile tips
Methodology:
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Equilibration: Allow the vial of rac-Metanephrine-d3 Hydrochloride to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
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Weighing: Accurately weigh approximately 10 mg of the solid into the 10 mL volumetric flask. Record the exact weight.
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Initial Dissolution: Add approximately 5-7 mL of methanol to the flask. Gently swirl the flask to wet the solid.
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Sonication (Causality): Place the flask in a sonicator bath for 5-10 minutes. Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which provides the energy needed to break the crystal lattice of the solid and accelerate the dissolution process, ensuring all particles are fully solvated.
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Final Volume Adjustment: Once the solid is completely dissolved (verified by visual inspection against a light source), allow the solution to return to room temperature. Carefully add methanol to the calibration mark of the volumetric flask.
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Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
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Storage: Transfer the solution to a clearly labeled amber glass vial to protect it from light. Store at -20°C as recommended for long-term stability.[5]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a methanolic stock solution.
A Model Experiment for Determining Solubility Limit
For research applications requiring knowledge of the saturation point, the following gravimetric method can be employed. This protocol is a self-validating system for determining the solubility limit at a specific temperature.
Objective: To determine the solubility (mg/mL) of rac-Metanephrine-d3 Hydrochloride in methanol at 25°C.
Methodology:
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Prepare Saturated Solution: Add an excess amount of rac-Metanephrine-d3 Hydrochloride to a known volume of methanol (e.g., 5 mL) in a sealed vial. The presence of undissolved solid at the bottom is essential.
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Equilibration: Place the vial in a temperature-controlled shaker or water bath set to 25°C. Allow the solution to equilibrate for at least 24 hours. Rationale: This extended period ensures that the solution reaches a true thermodynamic equilibrium between the dissolved and undissolved solute.
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Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pre-warmed pipette to avoid crystallization upon temperature change. Filter the sample through a 0.22 µm PTFE syringe filter to remove any suspended microcrystals.
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Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, labeled vial. Evaporate the methanol completely under a gentle stream of nitrogen gas.
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Gravimetric Analysis: Once the solvent is fully evaporated, place the vial in a desiccator to remove any residual moisture. Weigh the vial containing the dried solute.
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Calculation:
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Mass of solute = (Final vial weight) - (Initial vial weight)
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Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot (mL)
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Validation: Repeat the measurement (steps 3-6) at least two more times to ensure reproducibility.
Workflow for Experimental Solubility Determination
Caption: Experimental workflow for solubility limit determination.
Conclusion
While a definitive numerical value for the solubility of rac-Metanephrine-d3 Hydrochloride in methanol is not prominently published, its extensive and successful use in the preparation of analytical standards provides compelling evidence of its suitability as a solvent. The compound is readily soluble at concentrations required for clinical and research applications, such as 100 µg/mL and higher. For researchers requiring precise knowledge of the saturation limit, the experimental workflow detailed in this guide provides a robust and reliable method. By understanding the physicochemical properties and following best practices for solution preparation, scientists can ensure the integrity and accuracy of their analytical work.
References
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Biotage. (2020, October 20). Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS. Retrieved from [Link]
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Lin, Y.-H., et al. (2025, September 23). Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. MDPI. Retrieved from [Link]
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Agilent Technologies. (n.d.). Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run. Agilent. Retrieved from [Link]
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Gijbels, K., et al. (n.d.). Determination of metanephrines in plasma by liquid chromatography with electrochemical detection. Academia.edu. Retrieved from [Link]
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Taylor, P. J., et al. (2001). Rapid Analysis of Metanephrine and Normetanephrine in Urine by Gas Chromatography–Mass Spectrometry. Ovid. Retrieved from [Link]
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Shimadzu Chemistry & Diagnostics. (n.d.). D,L-Metanephrine hydrochloride salt. Retrieved from [Link]
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Eurisotop. (n.d.). DL-METANEPHRINE:HCL (A,B,B-D3, 98%). Retrieved from [Link]
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